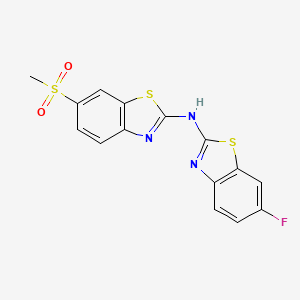![molecular formula C23H20ClN3O2S2 B3007496 N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 1189931-82-5](/img/structure/B3007496.png)
N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as thieno[3,2-d]pyrimidin-4-yl groups and sulfanylacetamide moieties, have been synthesized and studied for their antiproliferative, antiviral, and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions, chlorination, and further functionalization with various substituents. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and condensation with ethane-1,2-diamine . Another example is the synthesis of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, which involves the elimination of by-products such as aniline .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides precise information about the crystal system, space group, and bond lengths and angles . Density functional theory (DFT) calculations are used to optimize the geometric bond lengths and angles and to compare them with experimental values . The molecular electrostatic potential (MEP) surface maps are investigated to understand the electronic characteristics of the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with biological targets. For example, molecular docking studies have shown that related compounds may exhibit inhibitory activity against various enzymes and receptors, suggesting potential as anticancer or antiviral agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as vibrational signatures, are characterized using spectroscopic techniques like Raman and Fourier transform infrared spectroscopy. Theoretical calculations support the experimental findings and provide insights into the stability of the molecules through natural bond orbital (NBO) analysis and Hirshfeld surface analysis . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are investigated to predict the drug-likeness of these compounds .
Relevant Case Studies
Several case studies have demonstrated the biological activities of these compounds. For instance, one compound exhibited marked inhibition against various human cancer cell lines, displaying promising anticancer activity . Another study showed that related compounds are potential inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications . Additionally, some compounds have been evaluated for their antiviral properties, including potential activity against SARS-CoV-2 .
科学的研究の応用
Antitumor Activity
N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide and its derivatives have been extensively researched for their antitumor properties. Studies have shown that these compounds exhibit potent anticancer activity against various human cancer cell lines. For instance, Hafez and El-Gazzar (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , and found that some of these derivatives demonstrated significant activity against human breast adenocarcinoma cell lines (Hafez & El-Gazzar, 2017).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
These compounds have also been studied for their dual inhibitory action on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2008) synthesized a range of thieno[2,3-d]pyrimidine antifolates that demonstrated potent inhibitory effects on both TS and DHFR, highlighting their potential as dual inhibitors in cancer treatment (Gangjee et al., 2008).
Antifungal Activities
Compounds within this chemical class have also been investigated for their antifungal properties. Konno et al. (1989) explored thieno[2,3-d]pyrimidine derivatives for their antifungal activities, demonstrating their potential in combating fungal infections (Konno et al., 1989).
Anti-Inflammatory and Antinociceptive Properties
Further research into the therapeutic applications of these compounds includes their anti-inflammatory and antinociceptive effects. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their effectiveness in reducing pain and inflammation, indicating their potential use in pain management (Selvam et al., 2012).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-13-16-10-6-7-11-17(16)24/h3-12H,2,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIZTXKFFLZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

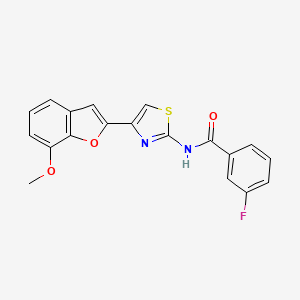
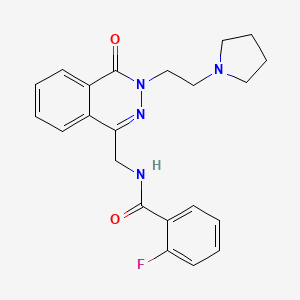
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

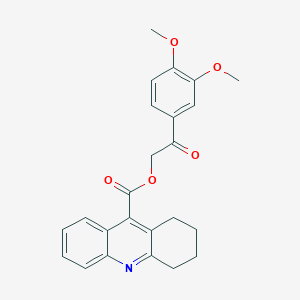
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)
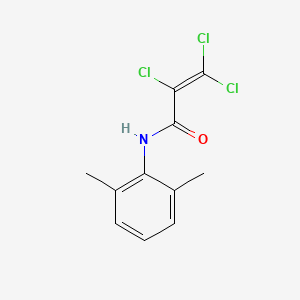
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)

